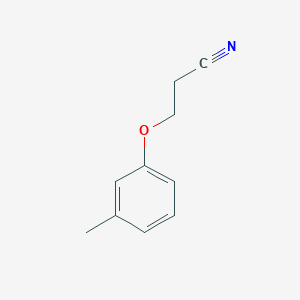

3-(3-Methylphenoxy)propanenitrile

Description

Contextualization within Nitrile and Aryloxy Compound Research

Nitrile-containing compounds are a cornerstone of modern organic and medicinal chemistry. The nitrile group (-C≡N) is a versatile functional group found in numerous pharmaceuticals, with over 30 nitrile-containing drugs prescribed for a wide range of medical conditions. nih.gov The majority of these feature an aromatic ring with a nitrile substituent. nih.govacs.org This functional group is valued for its electronic properties and its ability to be transformed into other chemical functionalities. acs.org

Aryloxy compounds, which contain an aromatic ring linked to an oxygen atom, are also prevalent in biologically active molecules and materials science. The combination of a nitrile and an aryloxy moiety in a single molecule, as seen in 3-(3-Methylphenoxy)propanenitrile, creates a chemical entity with a unique set of properties that can be exploited in various scientific domains.

The general structure of an aryloxypropanenitrile consists of a propanenitrile backbone attached to an aryloxy group. This arrangement allows for systematic modifications of the aromatic ring, which can in turn fine-tune the electronic and steric properties of the molecule.

Historical Trajectories and Academic Significance of Related Chemical Entities

The academic significance of compounds related to this compound provides a basis for understanding its potential. Research into aryloxypropanenitriles and other substituted propanenitriles has led to the development of synthetic methodologies and the discovery of compounds with interesting properties. For instance, the synthesis of 3-(4-methoxyphenoxy)propanenitrile (B1345591) is well-documented, involving the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552). chemicalbook.com This suggests a straightforward synthetic route to this compound from m-cresol (B1676322) and acrylonitrile.

Other related compounds have also been the subject of scientific investigation. For example, 3-(methylthio)propanenitrile (B3059541) has been studied as a ligand for certain metals and for its potential biological effects. biosynth.com The study of such analogs helps to build a broader understanding of how structural modifications to the propanenitrile scaffold can influence chemical and physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(3-Methoxyphenoxy)propanenitrile | 6279-84-1 | C10H11NO2 | 177.20 |

| 3-(4-Methoxyphenoxy)propanenitrile | 63815-39-4 | C10H11NO2 | 177.2 |

| 3-(Methylthio)propanenitrile | 54974-63-9 | C4H7NS | 101.17 |

| 3-Methoxypropanenitrile | 110-67-8 | C4H7NO | 85.10 |

Identification of Current Research Gaps and Motivations for Investigating this compound

A significant research gap exists for this compound. While it is commercially available for research purposes, it is often supplied with the caveat that analytical data is not collected, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.com This indicates a lack of extensive studies and published data on its specific properties and potential applications.

The motivation for a more thorough investigation of this compound is multifaceted. Its structural similarity to other biologically active nitrile and aryloxy compounds makes it a candidate for screening in drug discovery programs. Furthermore, its potential as a building block in organic synthesis could lead to the creation of more complex molecules with novel properties. A detailed characterization of its chemical and physical properties would fill the existing knowledge gap and could pave the way for its use in materials science, for example, as a component in polymers or as a solvent with specific properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 25268-06-8 | bldpharm.comarctomsci.com |

| Molecular Formula | C10H11NO | bldpharm.com |

| Molecular Weight | 161.20 g/mol | bldpharm.com |

| SMILES Code | N#CCCOC1=CC=CC(C)=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGQPPJEJMSLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30525377 | |

| Record name | 3-(3-Methylphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25268-06-8 | |

| Record name | 3-(3-Methylphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 3 Methylphenoxy Propanenitrile

Retrosynthetic Analysis and Key Disconnections for 3-(3-Methylphenoxy)propanenitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are logical. The most apparent disconnection is the ether linkage (C-O bond), which simplifies the molecule into m-cresol (B1676322) and a three-carbon chain with a nitrile group, such as 3-halopropanenitrile. This approach falls under the Williamson ether synthesis strategy.

A second key disconnection targets the carbon-carbon bond formed during the addition of the nitrile group. This leads to a phenoxy-ethane derivative and a one-carbon nitrile source. However, the most common and strategically sound retrosynthetic pathway involves the disconnection of the ether bond, which points to the reaction between m-cresol and acrylonitrile (B1666552). This reaction, a cyanoethylation, is a variation of the Michael addition.

Established Synthetic Approaches and Their Academic Evolution

The synthesis of this compound has evolved from classical methods to more refined processes, focusing on improving yield, purity, and reaction conditions.

Exploration of Precursor Reactants and Their Derivatization in this compound Synthesis

The primary and most direct precursors for the synthesis of this compound are m-cresol and acrylonitrile. M-cresol serves as the nucleophile, while acrylonitrile is the electrophilic Michael acceptor. The synthesis involves the base-catalyzed addition of the phenolic hydroxyl group of m-cresol to the activated double bond of acrylonitrile.

Derivatization of the precursors is generally not required for this specific synthesis, as the reactivity of m-cresol and acrylonitrile is well-suited for the desired transformation. However, in related syntheses of other aryl propionitriles, derivatization of the phenol (B47542) or the acrylonitrile component might be employed to achieve different substitution patterns on the final product.

Parametric Optimization of Reaction Conditions (Temperature, Pressure, Solvent Effects, Stoichiometry)

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the stoichiometry of the reactants and catalyst.

Based on analogous syntheses, such as that of 3-(4-methoxyphenoxy)propanenitrile (B1345591), the reaction is typically conducted at elevated temperatures, often in the range of 80-85°C, over an extended period, such as 24 hours, to ensure complete conversion. chemicalbook.com

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often favored as they can solubilize the reactants and the base catalyst without participating in the reaction. For a similar synthesis, tert-butyl alcohol has been used effectively. chemicalbook.com Other potential solvents include acetonitrile (B52724) or dimethylformamide (DMF).

Stoichiometry: The molar ratio of the reactants plays a critical role. An excess of acrylonitrile is often used to drive the reaction towards the product. Similarly, the amount of base catalyst is optimized to ensure efficient deprotonation of the phenol without causing unwanted side reactions.

Interactive Data Table: Parametric Optimization in Aryl Propionitrile Synthesis

| Parameter | Condition | Effect on Yield/Rate | Reference |

| Temperature | 80-85°C | Increased reaction rate and yield. | chemicalbook.com |

| Solvent | tert-Butyl Alcohol | Effective solvent for the reaction. | chemicalbook.com |

| Catalyst | Potassium Carbonate | Base catalyst to facilitate the Michael addition. | chemicalbook.com |

| Reaction Time | 24 hours | Allows for completion of the reaction. | chemicalbook.com |

Catalytic Strategies Employed in the Synthesis of this compound

The synthesis of this compound via cyanoethylation is typically a base-catalyzed reaction. The base serves to deprotonate the phenolic hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the β-carbon of acrylonitrile in a Michael addition.

Commonly used bases include inorganic bases like potassium carbonate or sodium hydroxide (B78521). chemicalbook.com Organic bases such as triethylamine (B128534) or piperidine (B6355638) can also be employed. The choice of catalyst depends on factors like solubility in the chosen solvent and the desired reaction rate. For instance, in the synthesis of other nitrile compounds, piperidine has been used as a catalyst. researchgate.net

Contemporary and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. nih.govacs.orgacs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgijnrd.orgnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. ijnrd.org

While a specific protocol for the microwave-assisted synthesis of this compound is not widely documented, the principles can be applied to the cyanoethylation of m-cresol. The use of microwave heating would likely allow for a significant reduction in the 24-hour reaction time reported for conventional heating methods. chemicalbook.com The rapid and uniform heating provided by microwaves can enhance the rate of the Michael addition, potentially leading to a more efficient and sustainable process. ajrconline.orgijnrd.org Research on microwave-assisted synthesis of related N-aryl compounds has shown promising results, suggesting its applicability in this context. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | ajrconline.orgijnrd.org |

| Energy Efficiency | Lower | Higher | ijnrd.org |

| Yield | Often lower to moderate | Often higher | ijnrd.org |

| Purity | May require extensive purification | Often results in purer products | ijnrd.org |

Continuous Flow Chemistry Applications

The transition from batch to continuous flow processing for the synthesis of specialty chemicals like this compound offers significant advantages in terms of reaction control, safety, and scalability. Current time information in Bangalore, IN.researchgate.net In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and residence time. interchim.com This fine-tuning of reaction conditions can lead to higher yields and purities compared to conventional batch methods.

For the synthesis of this compound, a continuous flow process would typically involve the reaction of m-cresol and acrylonitrile. A plausible configuration would feature two separate inlet streams for the reactants, which are then combined in a micromixer to ensure efficient mixing. The reaction mixture would then proceed through a heated reactor coil to facilitate the cyanoethylation reaction. The enhanced heat and mass transfer in such a system minimizes the risk of runaway reactions and allows for safer operation, particularly when dealing with exothermic processes. interchim.com

A proposed continuous flow system could be designed to integrate sequential reactions, purification, and analysis, streamlining the entire production process. researchgate.net For instance, the output from the reactor could be directly fed into an in-line separation module, such as a liquid-liquid extractor or a packed-bed scavenger column, to remove unreacted starting materials and byproducts.

| Parameter | Projected Value | Rationale |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for sufficient residence time and control. |

| Temperature | 80 - 120 °C | To accelerate the reaction rate. |

| Pressure | 1 - 10 bar | To maintain a single phase and prevent boiling. |

| Residence Time | 5 - 20 minutes | Optimized for maximum conversion. |

| Catalyst | Immobilized base | Facilitates reaction and simplifies purification. |

| Projected Yield | >90% | Based on improved control over reaction conditions. |

Note: The data in this table is projected based on analogous continuous flow systems for similar chemical transformations and serves as a hypothetical model.

Solvent-Free or Environmentally Benign Solvent Systems

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest portion of waste in chemical processes. nih.gov The exploration of solvent-free conditions or the use of environmentally benign solvents for the synthesis of this compound is therefore a key area of research.

Solvent-free synthesis, where the reactants themselves act as the solvent, represents an ideal scenario from a green chemistry perspective. Given that both m-cresol and acrylonitrile are liquids at room temperature, their direct reaction under catalytic conditions is a feasible approach. This would eliminate the need for a solvent and simplify the purification process.

Where a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds. academie-sciences.fr Supercritical fluids, such as carbon dioxide, present an attractive option due to their non-toxic, non-flammable nature and the ease of removal from the reaction mixture. A patent describing the synthesis of a related compound, 3,3-dialkoxypropionitrile, utilized supercritical CO2 as the reaction medium, highlighting its potential applicability. google.com Ionic liquids and deep eutectic solvents are also being investigated as potential green solvents due to their low vapor pressure and tunable properties. academie-sciences.fr Furthermore, bio-derived solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable alternatives. whiterose.ac.uk

| Solvent | Type | Key Advantages | Potential Drawbacks |

| Toluene | Conventional | Good solubility for reactants. | Volatile, flammable, toxic. |

| Acetonitrile | Conventional | Good solubility, aprotic. | Toxic, volatile. |

| Supercritical CO₂ | Green | Non-toxic, easily removed. | Requires high pressure. |

| Ionic Liquids | Green | Low volatility, tunable. | Can be expensive, potential toxicity. |

| 2-Methyltetrahydrofuran | Green (Bio-derived) | Higher boiling point, lower peroxide formation than THF. | Moderate flammability. |

Advanced Purification and Isolation Methodologies in Academic Synthesis

In an academic setting, achieving high purity of a synthesized compound is paramount for accurate characterization and further reactivity studies. For a polar molecule like this compound, traditional purification methods like distillation or simple column chromatography may not always provide the desired level of purity. Therefore, advanced purification techniques are often employed.

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for isolating and purifying compounds from complex mixtures. interchim.comresearchgate.net This technique utilizes a high-pressure system to pass the crude product through a column packed with a stationary phase. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved. For a moderately polar compound like this compound, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a water/acetonitrile gradient), would be a suitable approach. waters.com

Aqueous Normal-Phase (ANP) Chromatography is another valuable technique for purifying polar compounds. biotage.com Unlike traditional normal-phase chromatography that uses non-polar organic solvents, ANP utilizes a polar stationary phase (like silica (B1680970) or a bonded phase with polar functional groups) with a mobile phase containing a high concentration of water. This method can be particularly effective for compounds that are too polar for reversed-phase chromatography or not soluble in typical normal-phase eluents.

Crystallization remains a fundamental and highly effective purification method. If this compound can be obtained as a crystalline solid, crystallization from a suitable solvent system can yield a product of very high purity. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation |

| Preparative HPLC (Reversed-Phase) | C18-silica | Water/Acetonitrile gradient | Partitioning based on polarity. |

| Aqueous Normal-Phase Chromatography | Silica gel or amine-bonded silica | Acetonitrile/Water gradient | Adsorption based on polarity. |

| Crystallization | N/A | Ethanol/Water mixture | Differential solubility. |

Note: The conditions presented are illustrative and would require optimization for the specific purification of this compound.

Reaction Mechanisms and Reactivity Profiles of 3 3 Methylphenoxy Propanenitrile

Detailed Mechanistic Studies of Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Addition Reactions)

The nitrile (-C≡N) group of 3-(3-Methylphenoxy)propanenitrile is a versatile functional group that can undergo several key transformations, including hydrolysis, reduction, and various addition reactions.

The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds through a two-stage mechanism, initially forming an amide which is then further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent deprotonation and tautomerization yield an amide intermediate. Continued heating in the acidic medium leads to the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water, ultimately leading to the formation of 3-(3-methylphenoxy)propanoic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt, which upon acidification, gives 3-(3-methylphenoxy)propanoic acid.

| Reaction | Catalyst | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺ | 3-(3-Methylphenoxy)propanamide | 3-(3-Methylphenoxy)propanoic Acid |

| Base Hydrolysis | OH⁻, then H₃O⁺ | 3-(3-Methylphenoxy)propanamide | 3-(3-Methylphenoxy)propanoic Acid |

The nitrile group can be reduced to a primary amine, 3-(3-methylphenoxy)propan-1-amine, using strong reducing agents.

Using Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent delivers hydride ions to the electrophilic carbon of the nitrile group. The reaction proceeds through the formation of an intermediate imine salt, which is further reduced to the amine. youtube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the amine. youtube.comchemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. chemguide.co.ukcommonorganicchemistry.com The reaction is typically performed at elevated temperature and pressure. chemguide.co.uk The nitrile is adsorbed onto the catalyst surface, where it reacts with hydrogen atoms. This method is considered "greener" but can sometimes lead to the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Primary Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | 3-(3-Methylphenoxy)propan-1-amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Raney Ni; elevated T and P | 3-(3-Methylphenoxy)propan-1-amine |

The nitrile group can undergo addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. For example, the reaction of this compound with a Grignard reagent (R-MgX) would yield an intermediate magnesium salt of an imine, which upon acidic workup, would produce a ketone.

Exploration of Nucleophilic and Electrophilic Reactivity of the Nitrile Moiety

The nitrile group in this compound exhibits dual reactivity. The carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of coordinating to electrophiles, such as in the initial step of acid-catalyzed hydrolysis.

The electrophilicity of the nitrile carbon is fundamental to reactions like hydrolysis and addition of organometallic reagents. The nucleophilicity of the nitrogen is key to its interaction with Lewis acids and its ability to participate in reactions where it acts as a hydrogen bond acceptor. nih.gov

Investigations into Aromatic Ring Functionalization and Substitution Patterns in the Methylphenoxy Group

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the two substituents already present on the ring: the methyl group (-CH₃) and the propoxy-nitrile group (-OCH₂CH₂CN).

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The propoxy-nitrile group is also activating and ortho-, para-directing because of the electron-donating resonance effect of the ether oxygen, which outweighs the electron-withdrawing inductive effect of the nitrile group further down the chain.

Given that the two substituents are in a meta relationship to each other, their directing effects will influence the position of incoming electrophiles. The positions ortho and para to the methyl group are C-2, C-4, and C-6. The positions ortho and para to the propoxy-nitrile group are C-2, C-4, and C-6 relative to its position at C-1. Therefore, electrophilic attack will be favored at the C-2, C-4, and C-6 positions, with the potential for a mixture of products depending on the steric hindrance and the specific electrophile used.

| Position | Directing Influence from -CH₃ (at C-3) | Directing Influence from -OCH₂CH₂CN (at C-1) | Overall Favorability |

| C-2 | Ortho (Activating) | Ortho (Activating) | Highly Favored |

| C-4 | Ortho (Activating) | Para (Activating) | Highly Favored |

| C-5 | Meta | Meta | Disfavored |

| C-6 | Para (Activating) | Ortho (Activating) | Highly Favored |

Analysis of Competitive Reactions and Byproduct Formation Pathways

Several competitive reactions and byproduct formations can occur during the synthesis and subsequent reactions of this compound.

In the synthesis of the parent compound, which often involves the Michael addition of 3-methylphenol to acrylonitrile (B1666552), a potential side reaction is the polymerization of acrylonitrile, especially under basic conditions or at elevated temperatures.

During the reduction of the nitrile to a primary amine, over-alkylation can lead to the formation of secondary and tertiary amines as byproducts. commonorganicchemistry.com This occurs when the newly formed primary amine acts as a nucleophile and reacts with the intermediate imine. The use of excess ammonia (B1221849) during catalytic hydrogenation can help to minimize this side reaction. commonorganicchemistry.com

In reactions involving the aromatic ring, a mixture of positional isomers is a common outcome in electrophilic aromatic substitution, as discussed in the previous section. The separation of these isomers can be a significant challenge in synthetic chemistry.

Derivatization Strategies and Synthesis of Analogues of 3 3 Methylphenoxy Propanenitrile

Systematic Conversion of the Nitrile Group to Other Functionalities

The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. These transformations are fundamental in medicinal chemistry and materials science for fine-tuning the properties of a lead compound.

The hydrolysis of the nitrile group in 3-(3-Methylphenoxy)propanenitrile to its corresponding carboxylic acid, 3-(3-Methylphenoxy)propanoic acid, is a common transformation. This reaction is typically achieved under acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like hydrochloric acid or a strong base such as sodium hydroxide (B78521) will yield the carboxylic acid.

The conversion to amides can be accomplished through partial hydrolysis of the nitrile, often using acid or base catalysis under controlled conditions. Alternatively, the nitrile can be reacted with hydrogen peroxide in an alkaline medium. The resulting 3-(3-Methylphenoxy)propanamide can be a valuable intermediate for further synthetic modifications.

Reduction of the nitrile group leads to the formation of the corresponding primary amine, 3-(3-Methylphenoxy)propan-1-amine. This transformation is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting amine is a key building block for the synthesis of more complex molecules.

Furthermore, the nitrile functionality can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This is typically achieved by reacting the nitrile with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid.

Table 1: Examples of Nitrile Group Transformations

| Starting Material | Reagents and Conditions | Product | Functional Group Conversion |

| This compound | HCl (aq), heat | 3-(3-Methylphenoxy)propanoic acid | Nitrile to Carboxylic Acid |

| This compound | H2O2, NaOH | 3-(3-Methylphenoxy)propanamide | Nitrile to Amide |

| This compound | 1. LiAlH4, 2. H2O | 3-(3-Methylphenoxy)propan-1-amine | Nitrile to Amine |

| This compound | NaN3, NH4Cl | 5-(2-(3-Methylphenoxy)ethyl)-1H-tetrazole | Nitrile to Tetrazole |

Chemical Modifications of the Methylphenoxy Moiety for Structural Diversification

The methylphenoxy moiety of this compound offers several positions for chemical modification, allowing for the synthesis of a diverse range of analogues. The aromatic ring can undergo electrophilic substitution reactions, and the methyl group can be functionalized.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can introduce a variety of substituents onto the aromatic ring. The position of substitution is directed by the existing ether and methyl groups. For example, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at positions ortho or para to the activating ether linkage.

The methyl group can also be a site for modification. For instance, it can be oxidized to a carboxylic acid group or halogenated using radical halogenation conditions. These modifications further expand the structural diversity of the resulting analogues.

Design and Synthesis of Structurally Related Compounds for Fundamental Structure-Reactivity Studies

To conduct fundamental structure-reactivity studies, a series of structurally related compounds are often synthesized. For this compound, this involves systematically varying the substituents on the aromatic ring and altering the length of the alkyl chain connecting the phenoxy and nitrile groups.

For example, a series of analogues could be prepared where the methyl group at the 3-position is replaced with other alkyl groups (ethyl, propyl), halogens (fluoro, chloro, bromo), or electron-withdrawing groups (nitro, cyano). Similarly, the position of the substituent on the aromatic ring can be varied (e.g., 2-methylphenoxy, 4-methylphenoxy).

The length of the alkyl chain can also be modified to produce compounds such as 2-(3-methylphenoxy)acetonitrile or 4-(3-methylphenoxy)butanenitrile. The synthesis of these analogues allows for a systematic investigation of how these structural changes affect properties such as reaction rates, equilibrium constants, and biological activity.

Table 2: Examples of Structurally Related Compounds for Structure-Reactivity Studies

| Compound Name | Structural Variation from this compound |

| 3-(4-Methylphenoxy)propanenitrile | Position of the methyl group |

| 3-(3-Chlorophenoxy)propanenitrile | Nature of the substituent on the aromatic ring |

| 2-(3-Methylphenoxy)acetonitrile | Length of the alkyl chain |

| 4-(3-Methylphenoxy)butanenitrile | Length of the alkyl chain |

Investigations into Polymerization and Oligomerization Involving this compound Precursors

While this compound itself is not typically a monomer for polymerization, its derivatives can be designed to undergo polymerization or oligomerization. For instance, if the methyl group were replaced with a polymerizable group like a vinyl or styryl moiety, the resulting molecule could act as a monomer.

Furthermore, the nitrile group can participate in certain types of polymerization reactions. For example, under specific catalytic conditions, nitriles can undergo cyclotrimerization to form triazine rings, leading to the formation of highly cross-linked polymers.

Research in this area would focus on designing and synthesizing precursors derived from this compound that contain polymerizable functional groups. The polymerization behavior of these monomers would then be investigated to create novel polymers and oligomers with potentially unique thermal, mechanical, and optical properties.

Advanced Spectroscopic and Chromatographic Methodologies for Research Level Characterization of 3 3 Methylphenoxy Propanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Advanced 1H and 13C NMR Techniques (e.g., DEPT, APT)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(3-Methylphenoxy)propanenitrile provides crucial information about the number of different types of protons and their neighboring environments. Based on predictive models, the expected chemical shifts for the protons in this compound are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | 2.34 | s | 3H |

| -O-CH₂- | 4.15 | t | 2H |

| -CH₂-CN | 2.80 | t | 2H |

| Aromatic H | 6.78 - 7.20 | m | 4H |

Disclaimer: These are predicted values and may differ from experimental results.

The aromatic protons appear as a complex multiplet in the downfield region (6.78-7.20 ppm). The methyl group protons on the aromatic ring are expected to be a singlet around 2.34 ppm. The two methylene (B1212753) groups of the propanenitrile chain appear as distinct triplets. The methylene group attached to the oxygen (-O-CH₂-) is deshielded and appears at a lower field (around 4.15 ppm) compared to the methylene group adjacent to the nitrile (-CH₂-CN), which is expected around 2.80 ppm. The triplet splitting pattern arises from the coupling between the two adjacent methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | 21.5 |

| -O-CH₂- | 64.5 |

| -CH₂-CN | 19.2 |

| -CN | 118.0 |

| Aromatic C-1 (C-O) | 157.9 |

| Aromatic C-3 (C-CH₃) | 139.8 |

| Aromatic C-2 | 113.2 |

| Aromatic C-4 | 129.8 |

| Aromatic C-5 | 121.8 |

| Aromatic C-6 | 108.9 |

Disclaimer: These are predicted values and may differ from experimental results.

DEPT and APT: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are valuable techniques for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. For this compound, the DEPT-135 spectrum would show positive signals for the methyl carbon and the four aromatic CH carbons, and negative signals for the two methylene carbons. The quaternary carbons (the nitrile carbon and the two aromatic carbons attached to the oxygen and methyl group) would be absent. This information, combined with the broadband ¹³C spectrum, allows for the unambiguous assignment of each carbon signal.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between nuclei, offering deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the two methylene groups of the propanenitrile chain, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will show a correlation peak between the proton and the carbon to which it is attached. This is instrumental in definitively assigning the ¹H and ¹³C signals for the methyl and methylene groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the -O-CH₂- group would show correlations to the aromatic carbon attached to the oxygen and the other methylene carbon. The methyl protons would show correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding. In this compound, NOESY could show correlations between the protons of the -O-CH₂- group and the aromatic protons on the adjacent ring positions, providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁NO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a secondary mass spectrum. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the ether bond: This could result in the formation of a 3-methylphenoxyl radical and a propanenitrile cation, or a 3-methylphenoxy cation and a propanenitrile radical.

Loss of the nitrile group: Fragmentation could involve the loss of a cyanide radical.

Fragmentation of the propanenitrile chain: Cleavage of the C-C bonds in the side chain would lead to smaller fragment ions.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to characteristic ions.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2240 - 2260 | Medium |

| C-O (ether) | 1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 (stretching) & 690 - 900 (bending) | Medium to Strong |

| Aliphatic C-H | 2850 - 3000 | Medium |

Disclaimer: These are predicted values and may differ from experimental results.

The presence of a medium intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile group. lmu.eduspectroscopyonline.com The strong C-O stretching bands confirm the ether linkage. pressbooks.pub The various C-H and C=C stretching and bending vibrations confirm the presence of both aromatic and aliphatic components.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The aromatic ring vibrations are often more intense in Raman than in IR, providing further confirmation of the substituted benzene (B151609) ring.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation in Research Contexts

Chromatographic techniques are indispensable for verifying the purity of synthesized compounds and for the separation of components in a mixture. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant and powerful methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a research context, GC-MS would be employed to confirm the identity and assess the purity of a synthesized batch of this compound. The gas chromatograph separates the compound from any volatile impurities, such as residual starting materials or by-products from its synthesis. As the separated components elute from the GC column, they enter the mass spectrometer, which provides two critical pieces of information: the retention time, which is characteristic of the compound under specific GC conditions, and the mass spectrum, which serves as a molecular fingerprint.

A hypothetical GC-MS method for the analysis of this compound is detailed in the table below.

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 7000B Triple Quadrupole or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Data Analysis Software | MassHunter or similar |

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile or thermally sensitive compounds. youtube.comyoutube.com While this compound is amenable to GC-MS, HPLC offers alternative selectivity and is a powerful tool for purity determination and preparative separation.

For the analysis of this compound, a reversed-phase HPLC method would be most appropriate. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The choice of detector is crucial in HPLC. A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The detector would provide a chromatogram showing the peak of this compound and any non-volatile impurities. For more definitive identification, an HPLC system can be coupled with a mass spectrometer (LC-MS). nih.gov LC-MS provides retention time, UV data (if a DAD is in line), and mass spectral information, offering a very high degree of confidence in peak identification and purity assessment.

A proposed set of HPLC conditions for the analysis of this compound is outlined in the table below.

| Parameter | Value/Description |

| HPLC System | SHIMADZU Prominence UFLC system or similar nih.gov |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) sielc.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode-Array Detector (DAD) monitoring at a wavelength corresponding to the compound's UV maximum (e.g., ~270 nm), or a Mass Spectrometer (ESI-MS) nih.gov |

By employing these advanced chromatographic methods, a researcher can confidently determine the purity of this compound, identify potential impurities, and, if necessary, develop a method for its isolation from a complex mixture.

Theoretical and Computational Chemistry Approaches Applied to 3 3 Methylphenoxy Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(3-Methylphenoxy)propanenitrile, such studies would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for the prediction of ground-state properties. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation. From this, a wealth of information could be derived, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable structure.

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which would indicate regions of the molecule susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap would provide an estimate of the molecule's kinetic stability.

A hypothetical data table for the optimized geometry of this compound, which could be generated from a DFT calculation, is presented below.

Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Lengths (Å) | C-O (ether) | 1.370 |

| O-C (propyl) | 1.435 | |

| C≡N | 1.158 | |

| C-C (aromatic) | 1.395 - 1.405 | |

| **Bond Angles (°) ** | C-O-C | 118.5 |

| O-C-C | 109.8 | |

| C-C≡N | 178.9 | |

| Dihedral Angles (°) | C(aromatic)-C(aromatic)-O-C(propyl) | 15.2 |

Note: The values in this table are illustrative examples and not the result of actual calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for electronic structure determination. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to refine the results obtained from DFT. These calculations, while more computationally intensive, would provide benchmark data for the electronic energy and structure of this compound, serving as a gold standard for other computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule picture, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would allow for:

Conformational Sampling: Exploration of the different spatial arrangements (conformers) of the molecule by simulating its movements at a given temperature. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Intermolecular Interactions: By simulating a system containing multiple molecules of this compound, one could study how they interact with each other. This would be crucial for understanding its properties in the liquid or solid state, such as boiling point, viscosity, and packing in a crystal lattice.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve:

Modeling Potential Reactions: Studying reactions such as the hydrolysis of the nitrile group or ether cleavage.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Calculation: Determining the energy barrier for a reaction, which is key to understanding its rate.

This information would be invaluable for optimizing reaction conditions for the synthesis or modification of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling Based on Derived Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. To build a QSPR model for a series of related compounds including this compound, one would:

Calculate Molecular Descriptors: A wide range of descriptors (e.g., topological, geometrical, electronic) would be computed for each molecule.

Develop a Statistical Model: Techniques like multiple linear regression or machine learning algorithms would be used to create a mathematical equation linking the descriptors to a specific property (e.g., boiling point, solubility, chromatographic retention time).

Such a model, once validated, could be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Exploration of 3 3 Methylphenoxy Propanenitrile in Advanced Chemical Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The true value of 3-(3-Methylphenoxy)propanenitrile as a synthetic intermediate lies in the rich and well-documented chemistry of its nitrile group. This functional group can be viewed as a masked carboxylic acid, amine, or ketone, allowing for its strategic introduction into a synthetic sequence and subsequent transformation into a variety of other functionalities. This versatility makes it a valuable building block for accessing a range of more complex molecules.

The primary transformations that underscore its role as a synthetic intermediate include:

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(3-methylphenoxy)propanoic acid. This reaction provides a reliable method for creating a carboxylic acid derivative, a cornerstone functional group in organic synthesis, particularly for the development of pharmaceuticals and polymers.

Reduction to Primary Amines: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) or chemical reduction with potent hydride reagents such as lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding 3-(3-methylphenoxy)propan-1-amine. This transformation is fundamental for producing amine-containing target molecules, which are prevalent in biologically active compounds and as precursors to polyamides.

Formation of Ketones via Organometallic Reagents: The reaction of the nitrile with organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), followed by an aqueous workup, leads to the formation of ketones. This reaction forms a new carbon-carbon bond, enabling the elaboration of the carbon skeleton and the synthesis of complex ketones bearing the 3-methylphenoxypropyl side chain.

These key transformations are summarized in the table below, illustrating the synthetic utility of this compound.

| Starting Material | General Reagents | Product | Product Structure |

| This compound | H₃O⁺ or OH⁻, Heat | 3-(3-Methylphenoxy)propanoic acid | |

| This compound | 1. LiAlH₄ 2. H₂O | 3-(3-Methylphenoxy)propan-1-amine | |

| This compound | 1. R-MgX or R-Li 2. H₃O⁺ | 1-(3-Methylphenoxy)alkan-3-one |

Potential as a Ligand or Precursor for Homogeneous and Heterogeneous Catalytic Systems

The electronic structure of this compound suggests its potential for use in coordination chemistry and catalysis. The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential coordination site for transition metals. Similarly, the oxygen atom of the ether linkage can also act as a Lewis base. This dual-site character could allow the molecule to function as a bidentate ligand, chelating to a metal center to form a stable complex.

While specific catalytic applications of this compound itself are not extensively documented, its structural motifs are found in more complex ligands that have proven effective in catalysis. For instance, phenoxy-imine ligands are known to form stable, catalytically active complexes with various transition metals. researchgate.net By modifying this compound, for example, by reducing the nitrile to an amine and then condensing it with a salicylaldehyde (B1680747) derivative, one could synthesize sophisticated multidentate ligands.

The direct use of this compound as a ligand in a catalytic system would likely involve its coordination to a metal center, which could modulate the metal's electronic properties and reactivity. Research has shown that nitrile-containing ligands can be integral components of catalysts for various transformations. For example, ruthenium pincer complexes have been used for the hydration of nitriles, where the nitrile substrate itself coordinates to the metal center as a key step in the catalytic cycle. rug.nl

The potential catalytic applications are outlined in the following table:

| Potential Role | Metal Center Examples | Potential Catalytic Applications |

| Monodentate Ligand (via N) | Pd, Pt, Ru, Rh, Cu | Cross-coupling reactions, hydrogenation, hydrosilylation |

| Bidentate Ligand (via N and O) | Fe, Co, Ni, Cu | Oxidation reactions, polymerization |

| Ligand Precursor | (Post-modification) | Asymmetric catalysis, cycloadditions |

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

While simple monofunctional nitriles like this compound are not classic substrates for well-known named MCRs such as the Ugi or Passerini reactions, the nitrile functionality can participate in certain MCRs. The nitrile can act as a "linchpin" or an electrophilic/nucleophilic component after activation. For example, in a reaction involving an organometallic reagent and an electrophile, the nitrile could be trapped by an intermediate, leading to a complex heterocyclic scaffold.

A hypothetical MCR could involve the reaction of an aldehyde, an amine, and this compound in the presence of a Lewis acid catalyst. The initial formation of an imine from the aldehyde and amine could be followed by a nucleophilic attack involving the nitrile group, leading to the formation of a substituted nitrogen-containing heterocycle. Such strategies allow for the rapid assembly of diverse molecular scaffolds from simple starting materials.

| Hypothetical MCR Type | Reactants | Potential Product Scaffold | Key Advantage |

| Imino-Diels-Alder Variant | Diene, Aldehyde, this compound | Substituted Tetrahydropyridine | Rapid access to complex N-heterocycles |

| Thorpe-Ziegler Type | Dinitrile (formed in-situ), this compound | Substituted Pyridine | Construction of aromatic heterocyclic systems |

| Radical-Mediated MCR | Alkene, Radical Initiator, this compound | Highly functionalized aliphatic chains | Formation of multiple C-C bonds in one pot |

Development of Novel Reagents and Building Blocks Utilizing the Nitrile Functionality

Beyond its direct use as an intermediate, this compound serves as a platform for developing more specialized reagents and building blocks by chemically elaborating the nitrile group. These transformations yield new molecules with unique reactivity profiles, making them valuable tools for medicinal chemistry, materials science, and agrochemical research.

Key transformations include:

Synthesis of Tetrazoles: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source (e.g., sodium azide with a Lewis acid) produces a tetrazole ring. This five-membered aromatic heterocycle is considered a bioisostere of a carboxylic acid group and is a highly sought-after motif in drug design due to its metabolic stability and favorable physicochemical properties. The resulting 5-(2-(3-methylphenoxy)ethyl)-1H-tetrazole is a novel building block for pharmaceutical discovery.

Formation of Amidines: The addition of ammonia (B1221849), primary, or secondary amines to the nitrile group, often catalyzed by a Lewis acid, yields amidines. These strongly basic, bidentate structures are excellent ligands for metal catalysts and are also important functional groups in medicinal chemistry, known for their interactions with biological targets like enzymes and receptors.

Preparation of Imidates: In the Pinner reaction, the nitrile reacts with an alcohol under anhydrous acidic conditions to form an imidate salt (Pinner salt), which can be neutralized to the free imidate. Imidates are versatile synthetic intermediates that can be hydrolyzed to esters or react with amines to form amidines, providing multiple pathways for further molecular elaboration.

These transformations create new building blocks where the stable 3-methylphenoxypropyl fragment is appended to a functional group with distinct chemical properties.

| Nitrile Transformation | Key Reagents | Resulting Functional Group | Significance of Product |

| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole | Carboxylic acid bioisostere, important in medicinal chemistry |

| Nucleophilic Addition | NH₃ or R₁R₂NH, Lewis Acid | Amidine | Strong base, bidentate ligand, pharmacophore |

| Pinner Reaction | Anhydrous ROH, HCl gas | Imidate | Versatile intermediate for esters and amidines |

Investigation of 3 3 Methylphenoxy Propanenitrile in Materials Science Research

Precursor for Advanced Polymer Synthesis and Functional Monomers

The presence of a reactive nitrile group (-CN) makes 3-(3-Methylphenoxy)propanenitrile a valuable precursor for the synthesis of a variety of polymers. ontosight.ai This functional group can be chemically modified, providing a pathway to create novel monomers with specific functionalities. ontosight.ai These monomers can then be polymerized to produce materials with tailored properties. ontosight.ai

In polymer chemistry, the incorporation of polar groups like the nitrile group can significantly influence the properties of the resulting polymer. lu.se For instance, the nitrile group is known to increase the glass transition temperature (Tg) of polymers, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. lu.se This is due to the strong dipole-dipole interactions between the polar nitrile groups, which restrict the motion of the polymer chains. lu.se

The synthesis of polymers from nitrile-containing monomers can be achieved through various polymerization techniques. Research into related compounds, such as those derived from lignin, has demonstrated the successful synthesis and polymerization of nitrile-containing methacrylate (B99206) monomers. lu.se This suggests that this compound could be similarly utilized to create new polymers with enhanced thermal stability and solvent resistance. lu.se

Integration into Specialty Coatings, Resins, and Adhesives

The properties of this compound make it a candidate for integration into specialty coatings, resins, and adhesives. The nitrile group can enhance adhesion to various substrates through dipole-dipole interactions and potentially through chemical bonding with the substrate surface. This can lead to the development of adhesives with improved bond strength and durability.

Exploration in High-Performance Materials and Composites

The quest for high-performance materials for demanding applications, such as in the aerospace and marine industries, has led to the exploration of novel chemical building blocks. vt.edu Nitrile-containing compounds have shown promise in the development of high-temperature polymers and composites. vt.edu For instance, phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, making them suitable for use in high-temperature composite applications. vt.edu

The integration of this compound into composite materials could offer a pathway to enhance their performance characteristics. When used as a matrix material or as an additive to the matrix, it could improve the thermal stability, flame retardancy, and mechanical properties of the composite. vt.edumdpi.com The nitrile groups can undergo cross-linking reactions at elevated temperatures, leading to the formation of a highly cross-linked, rigid network structure that is resistant to heat and chemical attack. vt.edu

Role in the Development of Functional Materials with Specific Optical or Electronic Properties

The unique electronic structure of the nitrile group and the aromatic ring in this compound suggests its potential use in the development of functional materials with specific optical and electronic properties. bldpharm.com The nitrile group is an electron-withdrawing group, which can influence the electronic properties of the molecule and any resulting polymers.

In the field of organic electronics, materials with tailored electronic properties are sought for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. ethz.ch The ability to tune the electronic properties of polymers by incorporating functional monomers is a key area of research. mdpi.comresearchgate.net The introduction of this compound into a polymer backbone could modify its electronic energy levels, charge transport characteristics, and optical absorption and emission properties. mdpi.com

Future Research Directions and Unexplored Avenues for 3 3 Methylphenoxy Propanenitrile Research

Integration with Emerging Chemical Technologies and Methodologies

The synthesis of nitriles has been significantly advanced by new technologies that offer greater efficiency, selectivity, and milder reaction conditions compared to traditional methods. numberanalytics.comscribd.com Future research on 3-(3-Methylphenoxy)propanenitrile should focus on integrating these emerging methodologies to streamline its production and enable the creation of novel analogues.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a sustainable, cyanide-free route to nitrile synthesis. mdpi.com These enzymes operate under mild temperatures and ambient pressure, converting aldoximes to nitriles. mdpi.com A future research direction would involve developing a biocatalytic pathway starting from 3-(3-methylphenoxy)propanal (B3167475), converting it to the corresponding aldoxime, and subsequently to this compound. This approach aligns with the growing demand for greener industrial processes. mdpi.com

Advanced Catalytic Systems: Transition-metal-catalyzed cyanation reactions have become powerful tools in organic synthesis. scribd.com Research could investigate the direct cyanation of precursor molecules, such as derivatives of m-cresol (B1676322), using modern catalytic systems. Furthermore, one-pot reactions, where aldehydes are converted directly into nitriles using reagents like 'activated DMSO' with water as the only byproduct, offer a practical and scalable alternative. organic-chemistry.org

Novel Dehydration Methods: Recent advancements have demonstrated the efficient conversion of primary amides to nitriles using reagents like HBpin as a formal dehydrating agent, catalyzed by CsF. sioc-journal.cn Applying this methodology to 3-(3-methylphenoxy)propanamide could provide a high-yield, operationally simple synthesis route that is compatible with various functional groups. sioc-journal.cn

Table 1: Emerging Synthesis Methodologies for this compound

| Methodology | Description | Potential Application for this compound Synthesis | Key Advantages |

|---|---|---|---|

| Biocatalysis | Use of aldoxime dehydratases to convert aldoximes to nitriles. mdpi.com | Two-step conversion from 3-(3-methylphenoxy)propanal via an aldoxime intermediate. | Sustainable, cyanide-free, mild reaction conditions. mdpi.com |

| One-Pot Aldehyde to Nitrile Conversion | Direct transformation of aldehydes to nitriles using an 'activated DMSO' system. organic-chemistry.org | Direct synthesis from 3-(3-methylphenoxy)propanal. | High efficiency, water as the only byproduct, scalable. organic-chemistry.org |

| Amide Dehydration via N-Boroamide | CsF-catalyzed dehydration of primary amides using HBpin. sioc-journal.cn | Conversion of 3-(3-methylphenoxy)propanamide to the target nitrile. | High yields, operational simplicity, good functional group tolerance. sioc-journal.cn |

| Transition-Metal Catalysis | Direct introduction of a cyano group onto an aromatic or alkyl substrate using a metal catalyst. scribd.com | Direct cyanation of a suitable m-cresol derivative or functionalized propane (B168953) chain. | High reactivity and versatility in forming C-CN bonds. numberanalytics.comscribd.com |

Sustainable Synthesis and Upcycling Strategies for this compound and Its Derivatives

Sustainability in chemical manufacturing necessitates the development of processes that utilize renewable feedstocks, minimize waste, and consider the entire lifecycle of a chemical product. For this compound, this involves both green synthesis routes and innovative end-of-life strategies.

Future research should prioritize:

Green Chemistry Principles: The biocatalytic and one-pot synthesis methods mentioned previously are inherently more sustainable. mdpi.comorganic-chemistry.org Further research could explore the use of deep eutectic solvents, which are efficient and ecofriendly, as a reaction medium for the synthesis. organic-chemistry.org The goal is to develop protocols that avoid harsh reagents, reduce energy consumption, and minimize solvent waste.

Renewable Feedstock Sourcing: A significant area for future investigation is the derivation of the key structural motifs of this compound from renewable resources. Lignocellulose, for example, is a source of various aromatic compounds. Research could focus on developing pathways to convert lignin-derived phenols into m-cresol or similar precursors.

Conceptual Upcycling Strategies: While direct upcycling of this compound is not established, future work could explore its role in a circular economy. For instance, research into the degradation of polymers or other waste materials containing phenoxy or nitrile moieties could potentially yield intermediates for its synthesis. Drawing inspiration from strategies used to upcycle polyethylene (B3416737) (PE) into valuable oxygenates, conceptual pathways could be designed where phenoxy-containing waste streams are chemically transformed into precursors for higher-value products like this compound. researchgate.net

Application of Advanced In Situ Characterization Techniques for Dynamic Systems

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ characterization techniques, which study materials under realistic operating conditions, have revolutionized materials science and can provide profound insights into the synthesis of this compound. gatech.edunumberanalytics.com

The application of these techniques could focus on:

Real-Time Reaction Monitoring: By employing in situ spectroscopic and diffraction methods, researchers can track the formation of this compound in real-time. This allows for the identification of transient intermediates, the determination of reaction kinetics, and a deeper understanding of the reaction mechanism. numberanalytics.com

Probing Catalytic Cycles: For syntheses involving transition-metal catalysts, in situ techniques are invaluable for elucidating the catalytic cycle. Observing the catalyst's structural and electronic state during the reaction can help in designing more efficient and robust catalysts.

Understanding Nucleation and Growth: If this compound is used as a precursor in materials synthesis, techniques like in situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to study the nucleation and growth of nanoparticles or polymer chains in real-time. gatech.edunumberanalytics.com

Table 2: Advanced In Situ Characterization Techniques for this compound Research

| Technique | Information Provided | Potential Application |

|---|---|---|

| In Situ X-Ray Diffraction (XRD) | Real-time tracking of phase evolution and crystalline structure during synthesis. gatech.edu | Monitoring the conversion of a solid reactant or the formation of a crystalline product/intermediate during the synthesis of this compound. |

| In Situ Nuclear Magnetic Resonance (NMR) | Detection of local structural changes in materials, including non-crystalline states, within a running reaction. gatech.edu | Elucidating the reaction mechanism by identifying and quantifying soluble intermediates and tracking the conversion of starting materials to this compound. |

| In Situ Electron Microscopy (TEM/SEM) | Direct visualization of morphological and compositional changes at the nanoscale under reaction conditions. numberanalytics.com | Studying the formation of materials derived from this compound, such as polymers or coatings, to understand their growth mechanisms. |

| In Situ Mass Spectrometry (MS) | Real-time determination of species identities and their concentrations in the gas or liquid phase of a reaction. acs.org | Identifying volatile byproducts or transient species to build a detailed mechanistic picture of the synthesis process. |

Potential for Interdisciplinary Collaborations in Chemical and Materials Science Research

The structural features of this compound—a flexible ether linkage, an aromatic ring, and a reactive nitrile group—make it a versatile building block for new materials. numberanalytics.com Realizing this potential requires synergistic collaborations between synthetic chemists, polymer scientists, and materials engineers.

Promising avenues for interdisciplinary research include:

Development of Novel Polymers: The nitrile group can be polymerized or chemically transformed. numberanalytics.com A collaborative effort could focus on the polymerization of this compound or its derivatives to create novel polymers. The presence of the methylphenoxy group could impart specific thermal, optical, or mechanical properties to the resulting material, making it a candidate for advanced applications.

Functional Materials and Nanotechnology: Nitriles are known precursors for advanced materials, including certain types of carbon fibers and nanomaterials. numberanalytics.com Collaborations could explore the use of this compound as a building block in the synthesis of functional organic materials, self-assembling systems, or as a ligand for metal-organic frameworks (MOFs).

Computational and Experimental Synergy: Integrating computational chemistry with experimental work can accelerate the discovery process. Theoretical modeling can predict the properties of polymers derived from this compound, guiding experimental efforts toward the most promising candidates. In turn, experimental data from in situ characterization can be used to refine and validate computational models of reaction mechanisms. gatech.edu This synergy between computational and experimental approaches is crucial for the rational design of next-generation materials. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-(3-Methylphenoxy)propanenitrile?

Methodological Answer:

The compound is typically synthesized via cyanoethylation , where a hydroxyl-containing precursor (e.g., 3-methylphenol) reacts with acrylonitrile under basic conditions. For example, similar nitriles are synthesized through nucleophilic substitution or Michael addition reactions. Key steps include:

- Enamine intermediates : Use of enamine chemistry (e.g., reaction of cyclohexenyl-pyrrolidine with acrylonitrile) to form the nitrile backbone via a Michael addition mechanism .

- Reagent optimization : Piperidine or morpholine derivatives are often employed as catalysts to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on solvent polarity and temperature control .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

Characterization involves a multi-technique approach:

- FT-IR : Identifies nitrile (C≡N) stretches (~2240 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- NMR : H NMR detects methylphenoxy protons (δ 2.3 ppm for CH, δ 6.7–7.2 ppm for aromatic protons), while C NMR confirms the nitrile carbon (~118 ppm) .

- UV-Vis : Analyzes π→π* transitions in the aromatic system (λmax ~270 nm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 176.1) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .

- Waste disposal : Segregate nitrile-containing waste in labeled containers for incineration or treatment by certified hazardous waste facilities .

- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, absorb with inert materials (e.g., vermiculite) and avoid aqueous washdown .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

- Multi-level computational validation : Use density functional theory (DFT) to optimize molecular geometry and compare with X-ray crystallography (if available). For example, B3LYP/6-311+G(d,p) basis sets accurately predict vibrational frequencies when cross-referenced with FT-IR/Raman data .

- Natural Bond Orbital (NBO) analysis : Investigate hyperconjugative interactions (e.g., lone pair→σ* or π→π*) to explain unexpected reactivity or stability .

- Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in NMR or UV-Vis spectra .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., polymerization of acrylonitrile) .

- Catalyst selection : Use piperidine over stronger bases (e.g., NaOH) to reduce hydrolysis of the nitrile group .

- Solvent choice : Ethanol or THF improves solubility of intermediates, while dichloromethane aids in phase separation during workup .

- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Functional group substitution : Replace the methyl group with electron-withdrawing groups (e.g., -NO) to modulate electronic properties and binding affinity .

- Coordination chemistry : Synthesize dithiocarbamate-metal complexes (e.g., Ni(II), Cu(II)) to explore antimicrobial or catalytic applications .

- Molecular docking : Use AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., enzymes or receptors). Validate with in vitro assays .

Advanced: How can researchers analyze the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Hyperpolarizability calculations : Use DFT to compute β (first hyperpolarizability) values. High β values correlate with strong NLO responses, useful in photonic materials .

- Experimental validation : Employ Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency .

- Substituent effects : Introduce electron-donating groups (e.g., -OCH) to enhance charge transfer and NLO activity .

Retrosynthesis Analysis